2,3-Dimethyl-5-nitrophenol

Description

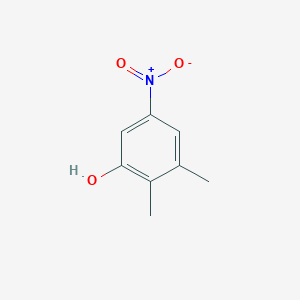

2,3-Dimethyl-5-nitrophenol is a nitrophenol derivative featuring a nitro group (-NO₂) at the 5-position and methyl (-CH₃) substituents at the 2- and 3-positions on the aromatic ring. The nitro group confers strong electron-withdrawing effects, influencing acidity and reactivity, while the methyl groups introduce steric hindrance and moderate electron-donating effects, which may alter solubility and thermal stability compared to simpler nitrophenols like 4-nitrophenol .

Properties

CAS No. |

112071-38-2 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2,3-dimethyl-5-nitrophenol |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4,10H,1-2H3 |

InChI Key |

GQVYCDUMNSPVOD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C)O)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=CC(=C1C)O)[N+](=O)[O-] |

Synonyms |

2,3-Xylenol, 5-nitro- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Nitrophenol (CAS RN: 49131-34)

- Structure : Nitro group at the para position.

- Properties: Higher acidity (pKa ~7.1) due to resonance stabilization of the deprotonated phenoxide ion. Sodium salt (4-Nitrophenol sodium salt dihydrate) exhibits a melting point >300°C, indicating high thermal stability .

- Key Differences: Lacking methyl groups, 4-nitrophenol has lower steric hindrance and higher solubility in polar solvents compared to dimethyl-substituted analogs.

2-Nitrophenol Methyl Ether (2-Nitroanisole)

- Structure : Methoxy (-OCH₃) group replaces the hydroxyl (-OH) at the ortho position.

- Properties : Reduced acidity (pKa ~10–11) due to weaker electron withdrawal from the methoxy group. The methyl ether group enhances lipophilicity, making it more soluble in organic solvents .

- Key Differences : The absence of methyl substituents and the presence of an ether linkage distinguish its reactivity and applications (e.g., as a synthetic intermediate).

1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylic Acid Derivatives

- Structure : Nitrophenyl and dimethyl groups on a dihydropyridine ring (e.g., lercanidipine analogs) .

- Properties : These compounds exhibit reduced nitro group reactivity due to conjugation with the pyridine ring, enhancing stability under physiological conditions.

- Key Differences: The heterocyclic framework and ester functionalities differentiate their pharmacological activity from simple nitrophenols.

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Acidity (pKa) | Key Applications |

|---|---|---|---|---|---|

| 2,3-Dimethyl-5-nitrophenol* | ~181.16 | 2-CH₃, 3-CH₃, 5-NO₂ | Not reported | ~8–9 (estimated) | Synthetic intermediates, agrochemicals |

| 4-Nitrophenol | 139.11 | 4-NO₂ | 113–115 | 7.1 | pH indicators, dyes |

| 2-Nitroanisole | 153.14 | 2-NO₂, 1-OCH₃ | 10–12 | ~10–11 | Organic synthesis |

| Lercanidipine analogs | ~400–450 | Nitrophenyl, dihydropyridine | 160–200 (decomposes) | Not applicable | Calcium channel blockers |

*Estimated based on structural analogs .

Reactivity and Stability

- Nitrophenol Derivatives: The nitro group in this compound is less susceptible to reduction compared to non-methylated analogs (e.g., 4-nitrophenol) due to steric protection from methyl groups .

- Synthetic Pathways : Methyl substituents direct electrophilic substitution reactions. For example, in nitration reactions, methyl groups at the 2- and 3-positions favor nitro group placement at the 5-position, as seen in the synthesis of 2,3-dimethyl-5-nitroindole derivatives .

- Thermal Stability: Dimethyl-substituted nitrophenols likely exhibit lower melting points than sodium salts of simpler nitrophenols (e.g., 4-nitrophenol sodium salt dihydrate, mp >300°C) due to reduced ionic character .

Research Findings and Gaps

- Substituent Effects: Studies on alkyl-substituted nitrophenols confirm that methyl groups reduce water solubility but improve thermal stability in nonpolar matrices .

- Synthetic Challenges: Steric hindrance from methyl groups complicates further functionalization of this compound, necessitating optimized catalytic conditions .

- Data Limitations: Direct experimental data (e.g., spectral profiles, toxicity) for this compound are absent in the provided evidence, highlighting a need for further characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.